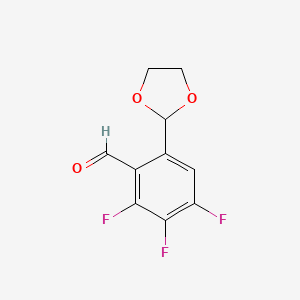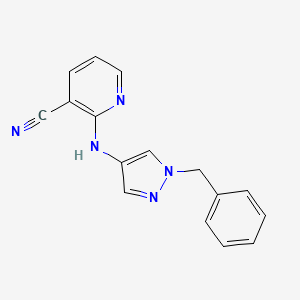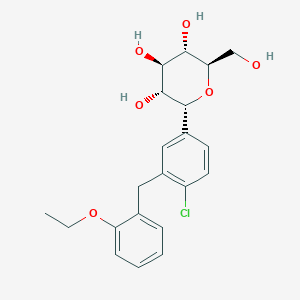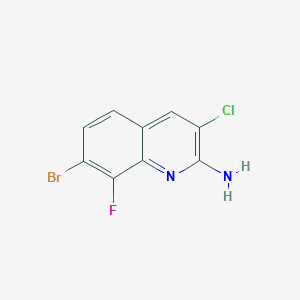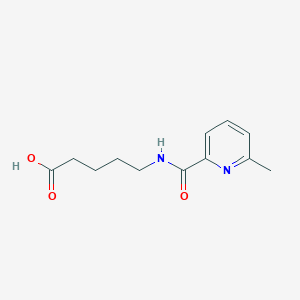
5-(6-Methylpicolinamido)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methylpicolinamido)pentanoic acid is an organic compound with the molecular formula C12H16N2O3. This compound is characterized by the presence of a picolinamide group attached to a pentanoic acid chain. It is a derivative of picolinic acid, which is known for its role in various biological processes.
準備方法
The synthesis of 5-(6-Methylpicolinamido)pentanoic acid typically involves the reaction of 6-methylpicolinic acid with a suitable pentanoic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the picolinic acid and the pentanoic acid derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to ensure high yield and purity.
化学反応の分析
5-(6-Methylpicolinamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the picolinamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of 6-methylpicolinic acid and pentanoic acid.
科学的研究の応用
5-(6-Methylpicolinamido)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(6-Methylpicolinamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing various biochemical pathways .
類似化合物との比較
5-(6-Methylpicolinamido)pentanoic acid can be compared with other similar compounds, such as:
Picolinic acid: The parent compound, which lacks the pentanoic acid chain but shares the picolinamide group.
6-Methylpicolinic acid: Similar to this compound but without the amide linkage to the pentanoic acid chain.
Pentanoic acid derivatives: Compounds with similar pentanoic acid chains but different substituents on the picolinamide group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
5-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(14-9)12(17)13-8-3-2-7-11(15)16/h4-6H,2-3,7-8H2,1H3,(H,13,17)(H,15,16) |
InChIキー |
RIMYNVICVAQFNS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(=O)NCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


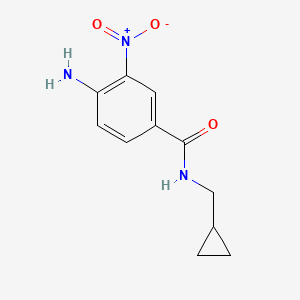
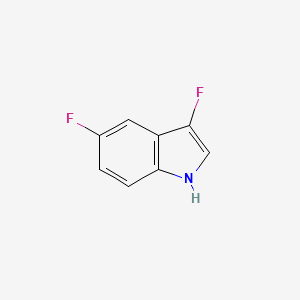
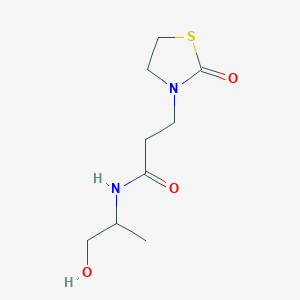
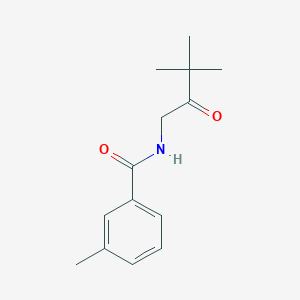
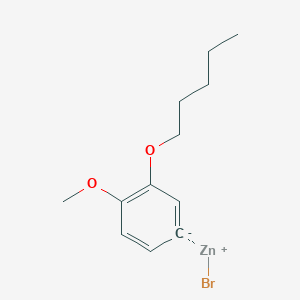
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
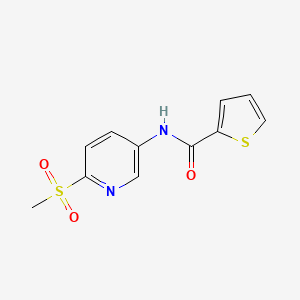
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
